molecular formula C17H25N3 B6630549 3-ethyl-1-methyl-N-(1-phenylpentyl)pyrazol-4-amine

3-ethyl-1-methyl-N-(1-phenylpentyl)pyrazol-4-amine

Cat. No.: B6630549
M. Wt: 271.4 g/mol
InChI Key: MTVIYFIHVQVJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-1-methyl-N-(1-phenylpentyl)pyrazol-4-amine, commonly known as EMPP, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. EMPP is a synthetic compound that acts as a selective and potent agonist for the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed in immune cells and is involved in modulating inflammation and immune responses. In recent years, there has been a growing interest in the potential therapeutic applications of CB2 agonists, including EMPP, for the treatment of various diseases.

Mechanism of Action

EMPP acts as a selective and potent agonist for the 3-ethyl-1-methyl-N-(1-phenylpentyl)pyrazol-4-amine receptor, which is primarily expressed in immune cells. The this compound receptor is involved in modulating inflammation and immune responses in the body, and this compound agonists such as EMPP have been shown to have anti-inflammatory and immunomodulatory effects. In the brain, this compound agonists have been shown to have neuroprotective effects by reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
EMPP has been shown to have a range of biochemical and physiological effects. In animal models, EMPP has been demonstrated to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. EMPP has also been shown to have analgesic effects in animal models of pain. In addition, EMPP has been shown to have anti-inflammatory and immunomodulatory effects in various animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

EMPP has several advantages as a research tool. It is a selective and potent 3-ethyl-1-methyl-N-(1-phenylpentyl)pyrazol-4-amine agonist, which allows for the specific targeting of the this compound receptor. EMPP has also been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, making it a promising candidate for further research in this area. However, there are also some limitations to the use of EMPP in lab experiments. As with any synthetic compound, there may be concerns regarding the safety and toxicity of EMPP. In addition, the effects of EMPP may vary depending on the animal model and experimental conditions used.

Future Directions

There are several potential future directions for research on EMPP. One area of interest is the potential therapeutic applications of EMPP for the treatment of neurodegenerative diseases. Further research is needed to fully understand the neuroprotective effects of EMPP and its potential as a therapeutic agent. Another area of interest is the role of the 3-ethyl-1-methyl-N-(1-phenylpentyl)pyrazol-4-amine receptor in inflammation and immune responses in the brain. More research is needed to fully understand the mechanisms underlying the anti-inflammatory and immunomodulatory effects of this compound agonists such as EMPP. Finally, there is also interest in developing more potent and selective this compound agonists that may have even greater therapeutic potential than EMPP.

Synthesis Methods

EMPP can be synthesized through a multi-step process involving the reaction of 3-ethyl-1-methylpyrazol-5-amine with 1-bromohexane and phenylmagnesium bromide. The resulting product is then subjected to further reactions to yield EMPP. The synthesis of EMPP has been described in detail in several research papers, and the compound has been successfully synthesized by various research groups.

Scientific Research Applications

EMPP has been extensively studied for its potential applications in the field of neuroscience. The 3-ethyl-1-methyl-N-(1-phenylpentyl)pyrazol-4-amine receptor is known to be involved in modulating inflammation and immune responses in the brain, and this compound agonists such as EMPP have been shown to have neuroprotective effects in various animal models of neurodegenerative diseases. EMPP has been demonstrated to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and multiple sclerosis.

Properties

IUPAC Name

3-ethyl-1-methyl-N-(1-phenylpentyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3/c1-4-6-12-16(14-10-8-7-9-11-14)18-17-13-20(3)19-15(17)5-2/h7-11,13,16,18H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVIYFIHVQVJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CC=C1)NC2=CN(N=C2CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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